![molecular formula C21H17N B12568248 4-[(Phenanthren-9-YL)methyl]aniline CAS No. 184911-05-5](/img/structure/B12568248.png)
4-[(Phenanthren-9-YL)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Phenanthren-9-YL)methyl]aniline is an organic compound that features a phenanthrene moiety attached to an aniline group via a methylene bridge This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of phenanthrene with the reactivity of aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenanthren-9-YL)methyl]aniline typically involves the following steps:
Starting Materials: Phenanthrene and aniline are the primary starting materials.
Bromination: Phenanthrene is first brominated to form 9-bromophenanthrene.
Grignard Reaction: The brominated phenanthrene undergoes a Grignard reaction with methyl magnesium bromide to form 9-methylphenanthrene.
Amination: The final step involves the reaction of 9-methylphenanthrene with aniline under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Phenanthren-9-YL)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene or aniline rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenanthrenequinone derivatives, while substitution reactions could produce halogenated or nitrated phenanthrene compounds.
Scientific Research Applications
4-[(Phenanthren-9-YL)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s structural properties make it useful in studying aromatic interactions in biological systems.
Industry: Used in the production of dyes, pigments, and other materials that require stable aromatic compounds.
Mechanism of Action
The mechanism of action of 4-[(Phenanthren-9-YL)methyl]aniline involves its interaction with molecular targets through aromatic stacking and hydrogen bonding. The phenanthrene moiety can intercalate into DNA, while the aniline group can form hydrogen bonds with amino acids in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with similar aromatic properties.
Aniline: A simple aromatic amine that shares the aniline group with 4-[(Phenanthren-9-YL)methyl]aniline.
9-Methylphenanthrene: A methylated derivative of phenanthrene that is structurally similar.
Uniqueness
This compound is unique due to the combination of phenanthrene and aniline moieties, which imparts distinct chemical and physical properties
Properties
CAS No. |
184911-05-5 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(phenanthren-9-ylmethyl)aniline |
InChI |
InChI=1S/C21H17N/c22-18-11-9-15(10-12-18)13-17-14-16-5-1-2-6-19(16)21-8-4-3-7-20(17)21/h1-12,14H,13,22H2 |
InChI Key |
IFBLKSRECLTRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


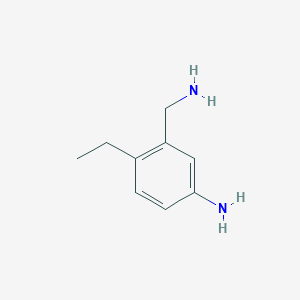
![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
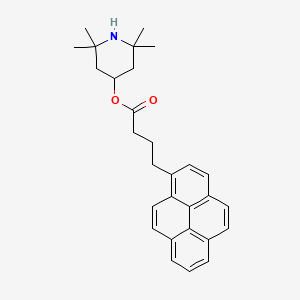

![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)
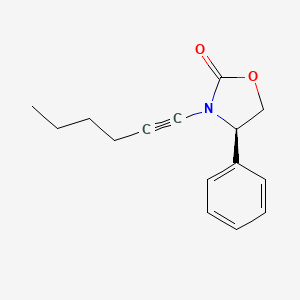
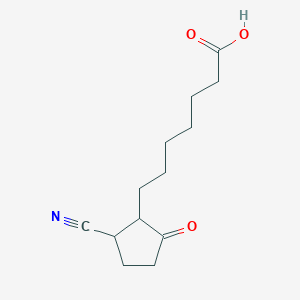
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)
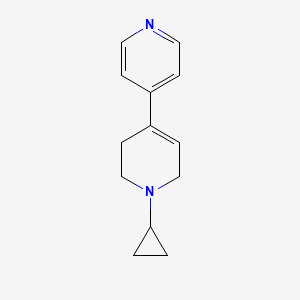
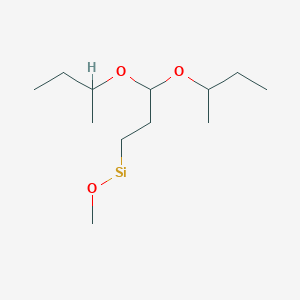
![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)
